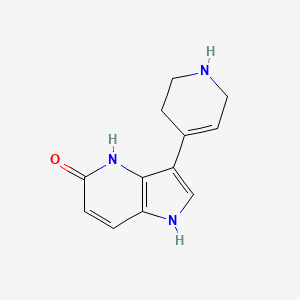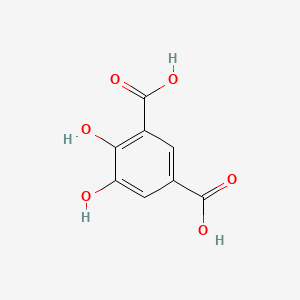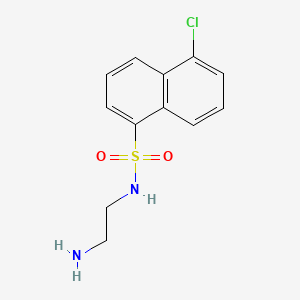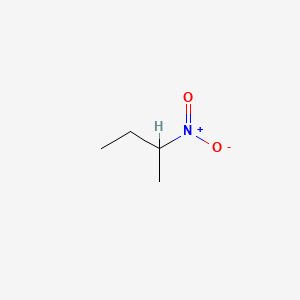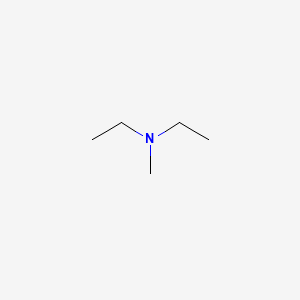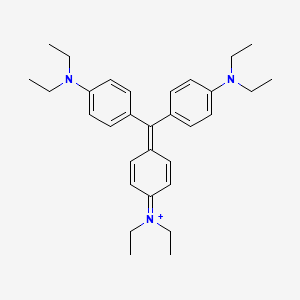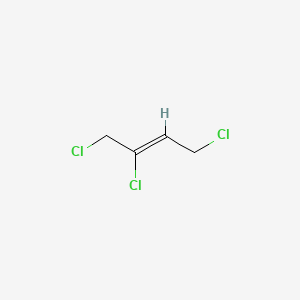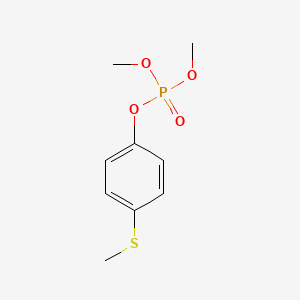
4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-ribitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-ribitol is an amino disaccharide consisting of N-acetyl-D-glucosamine attached to D-ribitol via a beta-(1->4)-linkage; epitope of Staphylococcus aureus. It has a role as an epitope.
科学的研究の応用
Synthesis and Characterization
Trisaccharide Synthesis : Shaban and Jeanloz (1971) synthesized a trisaccharide useful for the structure determination of glycopeptides and as a starting material for their synthesis. This work demonstrates the compound's role in synthesizing complex carbohydrates for research purposes (Shaban & Jeanloz, 1971).
Glycosylation Studies : The behavior of 2-acetamido-2-deoxy-beta-D-glucopyranosyl residues was studied by Michalski et al. (1984) through various chemical processes, highlighting its application in understanding complex carbohydrate reactions (Michalski et al., 1984).
High-Temperature Synthesis : Osada et al. (2014) achieved the non-catalytic synthesis of a related compound from chitin disaccharide in high-temperature water, demonstrating an alternative synthesis method (Osada et al., 2014).
Applications in Biochemical Analysis
Binding Affinity Studies : Sedmera et al. (1998) showed that a derivative of 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-ribitol has higher affinity towards NKR-P1 protein, indicating its potential for studying protein-carbohydrate interactions (Sedmera et al., 1998).
Enzymatic Action Study : Zehavi and Jeanloz (1968) described the synthesis of a similar compound and studied its hydrolysis by egg-white lysozyme, illustrating its use in enzyme-substrate interaction studies (Zehavi & Jeanloz, 1968).
Linkage Analysis Methodology : Bennek et al. (1986) investigated the behavior of methylated derivatives of 2-acetamido-2-deoxy-D-glucopyranosyl residues under certain conditions, contributing to the methods for analyzing carbohydrate structures (Bennek et al., 1986).
Glycopeptide and Glycoprotein Synthesis
Glycopeptide Synthesis : Hollósi et al. (1991) used a derivative of 2-acetamido-2-deoxy-D-glucopyranosyl for O-glycosylating peptides, showcasing its utility in the synthesis of glycopeptides (Hollósi et al., 1991).
Carbohydrate-Protein Conjugates : King et al. (1977) described the preparation of carbohydrate-protein conjugates using a derivative of 2-acetamido-2-deoxy-beta-D-glucopyranosyl, which is crucial for studying antigen-antibody interactions (King et al., 1977).
Diagnostic and Analytical Applications
Identification in Biological Materials : Maury and Kärkkäinen (1979) developed a method for identifying a related compound in biological materials, highlighting its importance in clinical diagnostics (Maury & Kärkkäinen, 1979).
Potential Inhibitors of Enzymatic Activity : Khan and Matta (1993) synthesized trisaccharides as potential inhibitors for N-acetylglucosaminyltransferase V, indicating its application in enzymology and drug discovery (Khan & Matta, 1993).
特性
| 21150-24-3 | |
分子式 |
C13H25NO10 |
分子量 |
355.34 g/mol |
IUPAC名 |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4S)-1,3,4,5-tetrahydroxypentan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C13H25NO10/c1-5(18)14-9-12(22)11(21)8(4-17)24-13(9)23-7(3-16)10(20)6(19)2-15/h6-13,15-17,19-22H,2-4H2,1H3,(H,14,18)/t6-,7+,8+,9+,10-,11+,12+,13+/m0/s1 |
InChIキー |
NYPXFLPLYKUBGD-SKCKNYEVSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H](CO)[C@H]([C@H](CO)O)O)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC(CO)C(C(CO)O)O)CO)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OC(CO)C(C(CO)O)O)CO)O)O |
同義語 |
4-(O-(2-acetamido)-2-deoxy-beta-D-glucopyranosyl)-D-ribitol 4-ADGR 4-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)ribitol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


